molecular formula C24H28O8 B019342 5-Acetoxymatairesinol dimethyl ether CAS No. 74892-45-8

5-Acetoxymatairesinol dimethyl ether

Cat. No. B019342
CAS RN: 74892-45-8
M. Wt: 444.5 g/mol
InChI Key: CJBJCEARMFPRTA-STSQHVNTSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “5-Acetoxymatairesinol dimethyl ether” involves various chemical reactions that allow for the formation of complex molecular structures from simpler precursors. For example, the synthesis of lignan compounds such as (+)-lyoniresinol dimethyl ether showcases the complexity of achieving such molecular architectures. The process typically involves asymmetric photocyclization, where an achiral dibenzylidenesuccinate is transformed into a chiral aryldihydronaphthalene, utilizing chiral auxiliaries to direct the reaction outcome (Assoumatine et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to “5-Acetoxymatairesinol dimethyl ether” is characterized by their complex ring systems, often containing multiple stereocenters and functional groups. These structural features are pivotal in determining the compound's chemical reactivity and interaction with biological targets. Structural analyses typically involve spectroscopic methods such as NMR and X-ray crystallography to elucidate the configuration and conformation of the molecule.

Chemical Reactions and Properties

Chemical reactions involving compounds like “5-Acetoxymatairesinol dimethyl ether” are diverse, including etherifications, acetalizations, and cyclizations. For instance, the synthesis of precursors for biodegradable surfactants from 5-hydroxymethylfurfural (HMF) involves selective acetalization and etherification, showcasing the versatility of these compounds in chemical synthesis (Arias et al., 2013).

Scientific Research Applications

  • Biofuel Production

    • Application: DME is synthesized directly from biomass-derived syngas .
    • Method: The process takes place in one reactor combining two catalytic functions, Cu/ZnO/Al 2 O 3 (CZA) for the synthesis of methanol and an acid catalyst (typically γ-Al 2 O 3) for methanol dehydration to DME .
    • Results: The production of DME from biomass-derived syngas is a topic of great interest in the field of biofuels .
  • Enhanced Oil Recovery

    • Application: DME is used in enhanced waterflooding (DEW) for oil recovery .
    • Method: DME is injected into the reservoir to enhance oil recovery .
    • Results: Experimental studies indicate that DME injection is very successful in heavy and medium oil reservoirs .
  • Refrigerant

    • Application: DME is used as a refrigerant .
    • Method: DME is used in refrigeration systems due to its suitable thermodynamic properties .
    • Results: DME provides effective cooling in refrigeration systems .
  • Propellant in Aerosol Products

    • Application: DME is used as a propellant in aerosol products .
    • Method: DME is filled into aerosol cans under pressure .
    • Results: When the aerosol product is used, DME helps to propel the product out of the can .
  • Chemical Feedstock

    • Application: DME is used as a feedstock in the production of other chemicals .
    • Method: DME is reacted with other chemicals to produce products such as acetic acid or dimethyl sulfate .
    • Results: The reactions involving DME as a feedstock are crucial in the production of various chemicals .
  • Transportation Fuel

    • Application: DME is used as a transportation fuel .
    • Method: DME is used as a cleaner-burning fuel than hydrocarbons .
    • Results: DME provides a high cetane number, low toxicity, and superior flammability, making it a suitable LPG replacement .
  • Laboratory Reagent and Solvent

    • Application: DME is used as a laboratory reagent and solvent .
    • Method: DME is used in various chemical reactions as a solvent or reagent .
    • Results: DME provides effective results in various laboratory procedures .
  • Starter for Gasoline Engines in Cold Weather

    • Application: DME is used as a starter for gasoline engines in cold weather .
    • Method: DME is sprayed into the intake manifold to help start gasoline engines in cold weather .
    • Results: DME provides effective starting of gasoline engines in cold weather .
  • Rocket Propellant

    • Application: DME is used as a rocket propellant .
    • Method: DME is used in rocket engines due to its suitable thermodynamic properties .
    • Results: DME provides effective propulsion in rocket engines .
  • Specialty Solvent in Chemical Synthesis

    • Application: DME is used as a specialty solvent in chemical synthesis .
    • Method: DME is used in various chemical synthesis processes due to its suitable properties .
    • Results: DME provides effective results in various chemical synthesis processes .
  • LPG Blending

    • Application: DME is used for LPG blending .
    • Method: DME is mixed with LPG to improve its properties .
    • Results: DME provides improved properties when blended with LPG .
  • Production of Acetic Acid

    • Application: DME is used in the production of acetic acid .
    • Method: DME is converted into acetic acid using carbonylation technology related to the Monsanto acetic acid process .
    • Results: The reactions involving DME as a feedstock are crucial in the production of acetic acid .

Safety And Hazards

In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and consult a doctor . If it comes into contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and consult a doctor . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water, and consult a doctor . If inhaled, remove from exposure and move to fresh air immediately, and consult a doctor .

properties

IUPAC Name

[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJCEARMFPRTA-STSQHVNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21668899

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S NISHIBE, K OKABE, H TSUKAMOTO… - Chemical and …, 1982 - jstage.jst.go.jp
… ) and a proton (6 5.77, t, ]:6 Hz) at the benzyl position bearing an acetoxy group, whose chemical shift was confirmed by comparison with that of 5—acetoxymatairesinol dimethyl ether (5 …
Number of citations: 116 www.jstage.jst.go.jp
S NISHIBE, M CHIBA, A SAKUSHIMA… - Chemical and …, 1980 - jstage.jst.go.jp
… 5-Acetoxymatairesinol Dimethyl Ether (VIb) Compound Vb was acetylated with acetic anhydride— pyridine in the usual way. The crude acetate was purified by preparative TLC using …
Number of citations: 47 www.jstage.jst.go.jp

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